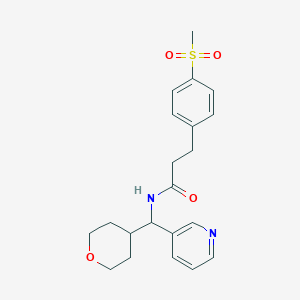
3-(4-(methylsulfonyl)phenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Methylsulfonyl)phenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide is a novel organic compound characterized by its intricate molecular structure, combining a methylsulfonyl group, a phenyl ring, a pyridin-3-yl group, and a tetrahydro-2H-pyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors:
Step 1: Preparation of the 4-(Methylsulfonyl)phenyl Intermediate
Begin with the sulfonation of 4-methylphenol, followed by oxidation to introduce the methylsulfonyl group.
Step 2: Pyridin-3-yl Intermediate Formation
Synthesized via a series of reactions starting from pyridine derivatives, involving protection, substitution, and reduction steps.
Step 3: Tetrahydro-2H-pyran-4-ylmethyl Intermediate
Constructed through ring-opening and cyclization reactions of suitable starting materials.
Step 4: Final Assembly
The key intermediates are coupled using amide bond formation reactions, employing coupling reagents like EDCI or DCC, under controlled conditions.
Industrial Production Methods: Scaling up these reactions for industrial production requires optimization of reaction conditions, purification steps, and solvent recycling to ensure high yield and purity. The use of continuous flow reactors can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: : Reduction can be targeted at the nitro groups or the pyridine ring, using reagents like LiAlH₄.
Substitution: : The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitutions, allowing for functionalization.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄).
Reduction: : Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).
Substitution: : Halogenated reagents, bases like KOH or NaOH.
Major Products
Oxidation: : Sulfone derivatives.
Reduction: : Reduced amine derivatives.
Substitution: : Halogenated or alkylated phenyl/pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysts: : Utilized in the design of organocatalysts due to its unique functional groups.
Material Science: : Incorporated into polymers for enhancing thermal stability and mechanical properties.
Biology
Enzyme Inhibition: : Studied as potential inhibitors for specific enzymes involved in metabolic pathways.
Biomolecular Interactions: : Utilized in probing interactions with proteins and nucleic acids.
Medicine
Drug Development: : Explored for its potential as a pharmacophore in developing new therapeutic agents, particularly in targeting diseases related to oxidative stress and inflammation.
Industry
Chemical Sensors: : Utilized in the development of sensors for detecting specific analytes based on its reactive sites.
Agriculture: : Investigated for use as a biocide or plant growth regulator.
Mechanism of Action
Molecular Targets and Pathways
Enzyme Interaction: : The compound's functional groups allow it to bind with high affinity to active sites of enzymes, potentially inhibiting their activity.
Pathways Involved: : Often involved in pathways related to oxidative stress, inflammation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylsulfonylphenyl)-N-(pyridin-3-yl)methylpropanamide
3-(4-Methylsulfonylphenyl)-N-(pyridin-3-yl)propanamide
Uniqueness
Structural Complexity: : The inclusion of the tetrahydro-2H-pyran moiety enhances the compound's structural complexity and potentially its binding affinity and specificity in biochemical interactions.
Functional Groups: : The combination of sulfonyl, phenyl, pyridin-3-yl, and tetrahydro-2H-pyran moieties is unique, providing a diverse set of reactive sites for various chemical reactions and biological interactions.
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[oxan-4-yl(pyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-28(25,26)19-7-4-16(5-8-19)6-9-20(24)23-21(17-10-13-27-14-11-17)18-3-2-12-22-15-18/h2-5,7-8,12,15,17,21H,6,9-11,13-14H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUMSCYMSODKJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC(C2CCOCC2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/new.no-structure.jpg)
![5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2379987.png)
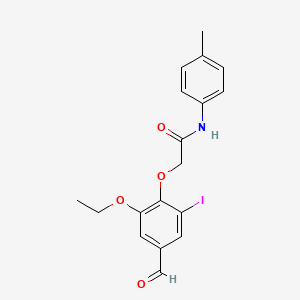
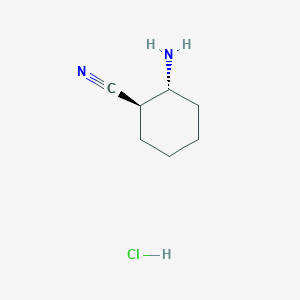
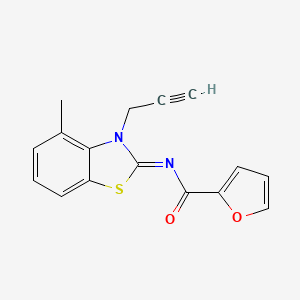
![1-(4-bromobenzenesulfonyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2379995.png)
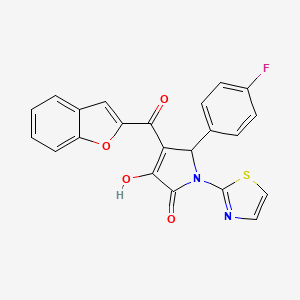
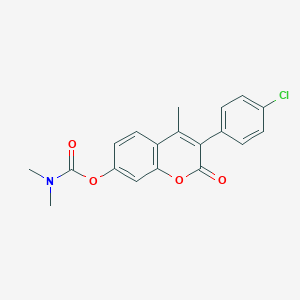
![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2380001.png)
![N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2380003.png)
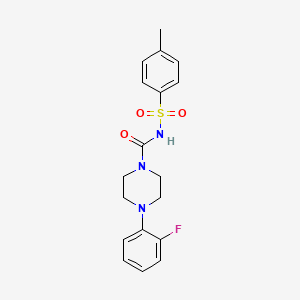
![N-(3-acetylphenyl)-2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2380006.png)
![2-Cyclobutyl-1h-benzo[d]imidazole](/img/structure/B2380008.png)
![2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2380009.png)
